molecular formula C14H24O3Si B8671772 Phenethyltriethoxysilane CAS No. 13340-46-0

Phenethyltriethoxysilane

Cat. No.: B8671772
CAS No.: 13340-46-0
M. Wt: 268.42 g/mol
InChI Key: VBSUMMHIJNZMRM-UHFFFAOYSA-N
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Description

Phenethyltriethoxysilane is a useful research compound. Its molecular formula is C14H24O3Si and its molecular weight is 268.42 g/mol. The purity is usually 95%.
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Properties

CAS No.

13340-46-0

Molecular Formula

C14H24O3Si

Molecular Weight

268.42 g/mol

IUPAC Name

triethoxy(2-phenylethyl)silane

InChI

InChI=1S/C14H24O3Si/c1-4-15-18(16-5-2,17-6-3)13-12-14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3

InChI Key

VBSUMMHIJNZMRM-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCC1=CC=CC=C1)(OCC)OCC

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Into a three-necked flask, 40 ml of toluene, 6.0 g (37 mmol) of triethoxysilane and 0.34 mmol of platinum (II) dichloro(h-cycloocta-1,5-diene) were placed, and 20 ml of a toluene solution containing 9.9 g of 4-[N,N-bis(3,4-dimethylphenyl)amino]styrene was added dropwise with stirring at room temperature. After the addition was completed, the mixture was stirred at 70° C. for 3 hours, and thereafter the solvent was removed under reduced pressure to obtain oily pale yellow 4-[N,N-bis(3,4-dimethylphenyl)amino]-[2-(triethoxysilyl)ethylbenzene in an amount of 14.0 g (yield: 94.2%).
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4-[N,N-bis(3,4-dimethylphenyl)amino]styrene
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9.9 g
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20 mL
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6 g
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[Compound]
Name
platinum (II) dichloro(h-cycloocta-1,5-diene)
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0.34 mmol
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40 mL
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Synthesis routes and methods IV

Procedure details

130 mg Of styrene and 217 mg of triethoxysilane were placed in a glass reaction tube and 0.0015 ml of acetic anhydride was added. Next, 0.0045 ml of a toluene solution of a 0-valent platinum complex of divinyltetramethyldisiloxane (platinum content: 0.04 Wt. %) was added to this mixture. The reaction tube was sealed with Teflon tape and heated for 30 minutes in an oil bath at 50° C. When the tube contents were analyzed by GC-MS following cooling, the conversion rate of styrene was 16% and phenethyltriethoxysilane was produced at a yield of 13%. The yield of (α-methylbenzyl) triethoxysilane was 2%.
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130 mg
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217 mg
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0.0015 mL
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Teflon
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Synthesis routes and methods V

Procedure details

200 mg Of styrene, 320 mg of triethoxysilane, and 370 mg of toluene were placed in a glass reaction tube and 0.004 ml of ethyl acetate was added. Next, 0.01 ml of a toluene solution of a 0-valent platinum complex of divinyltetramethyldisiloxane (platinum content: 0.4 Wt. %) was added to this mixture. The reaction tube was sealed with Teflon tape and heated for 30 minutes in an oil bath at 41° C. When the tube contents were analyzed by GC-MS following cooling, the conversion rate of styrene was 13.5%, phenethyltriethoxysilane was produced at a yield of 8.5%, and the yield of (α-methylbenzyl) triethoxysilane was 13.6%.
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200 mg
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reactant
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320 mg
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reactant
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0.004 mL
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370 mg
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solvent
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Teflon
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